![molecular formula C16H11N5O3S B2681673 N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034337-18-1](/img/structure/B2681673.png)

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

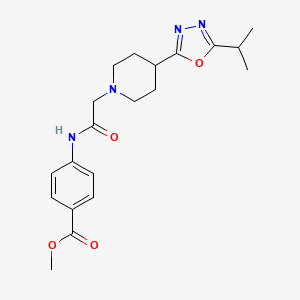

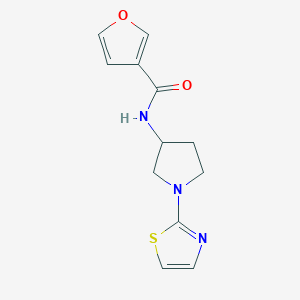

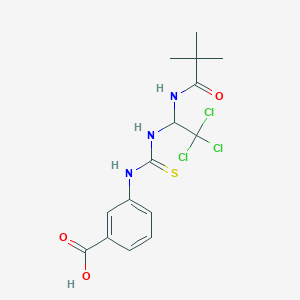

“N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a complex organic compound . It contains a total of 35 atoms, including 12 Hydrogen atoms, 16 Carbon atoms, 3 Nitrogen atoms, and 3 Oxygen atoms .

Synthesis Analysis

The synthesis of this compound might involve scaffold hopping from an HTS hit to a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core structure . This process imparts a promising initial selectivity within the CDK family .Molecular Structure Analysis

The molecular structure of this compound is complex, with a total of 35 atoms . It includes a pyrrolo[3,4-b]pyridin-6-yl group attached to an ethyl group, which is further attached to a benzo[c][1,2,5]thiadiazole-5-carboxamide group .Scientific Research Applications

Heterocyclic Compound Synthesis

Research in organic chemistry has led to the synthesis of various heterocycles incorporating thiadiazole moieties, showcasing their utility in creating compounds with potential insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. These compounds are synthesized using versatile precursors and are characterized through comprehensive spectroscopic techniques, demonstrating the chemical versatility and potential applications of thiadiazole derivatives in agricultural pest control (Fadda et al., 2017).

Electrochromic Materials

In materials science, thiadiazolo[3,4-c]pyridine derivatives have been explored as novel electron acceptors in donor-acceptor-type electrochromic polymers. These materials exhibit fast switching times and high coloration efficiency, making them promising for applications in smart windows and display technologies. The study of these compounds highlights their potential in developing advanced materials with tailored electronic properties (Ming et al., 2015).

Antimicrobial Agents

Thiadiazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, showcasing their potential as antimicrobial agents. These compounds offer a foundation for developing new treatments against resistant microbial strains, addressing the growing need for novel antibiotics in the face of increasing drug resistance (Patel & Patel, 2015).

Antitubercular Activity

In the quest for new antitubercular agents, thiazole-aminopiperidine hybrid analogues have been identified as potent inhibitors of Mycobacterium tuberculosis GyrB ATPase and DNA gyrase, showing promise in the treatment of tuberculosis. These findings highlight the potential of thiadiazole derivatives in addressing tuberculosis, a major global health challenge (Jeankumar et al., 2013).

Future Directions

properties

IUPAC Name |

N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N5O3S/c22-14(9-3-4-11-12(8-9)20-25-19-11)18-6-7-21-15(23)10-2-1-5-17-13(10)16(21)24/h1-5,8H,6-7H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWRSDVRCCZVHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)N(C2=O)CCNC(=O)C3=CC4=NSN=C4C=C3)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2681592.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyridine-3-carboxamide](/img/structure/B2681596.png)

![3-(4-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2681602.png)

![Ethyl 2-[2-(2-bromopyridin-4-yl)-1-cyano-2-oxoethyl]-1,3-thiazole-4-carboxylate](/img/structure/B2681603.png)

![N6-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2681607.png)

![1-[4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)piperazin-1-yl]ethanone](/img/structure/B2681611.png)

![[4-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2681613.png)